molecular formula C10H16BrNO3 B14620266 tert-Butyl 2-acetamido-3-bromobut-2-enoate CAS No. 60379-78-4

tert-Butyl 2-acetamido-3-bromobut-2-enoate

Cat. No.: B14620266
CAS No.: 60379-78-4
M. Wt: 278.14 g/mol
InChI Key: HRYYFUWTMIOMMF-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetamido-3-bromobut-2-enoate is an organic compound with a complex structure that includes a tert-butyl ester, an acetamido group, and a brominated butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-3-bromobut-2-enoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acetamido group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-acetamido-3-bromobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The pathways involved may include enzyme-catalyzed processes or non-enzymatic reactions, depending on the context.

Comparison with Similar Compounds

    tert-Butyl bromoacetate: A related compound with similar reactivity but different functional groups.

    tert-Butyl 2-bromo-2-methylpropanoate: Another brominated ester with distinct chemical properties.

    tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: A compound with a similar brominated structure but different functional groups.

Uniqueness: tert-Butyl 2-acetamido-3-bromobut-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

60379-78-4

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

tert-butyl 2-acetamido-3-bromobut-2-enoate

InChI

InChI=1S/C10H16BrNO3/c1-6(11)8(12-7(2)13)9(14)15-10(3,4)5/h1-5H3,(H,12,13)

InChI Key

HRYYFUWTMIOMMF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC(C)(C)C)NC(=O)C)Br

Origin of Product

United States

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